[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic compound with a complex structure. Its unique composition includes a piperidine ring, a cyclopropyl group, and a tert-butyl ester moiety. This compound is of significant interest due to its diverse applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester generally involves multi-step reactions. One typical synthetic route includes the following steps:
Formation of the piperidine ring: : Starting from a suitable precursor, the piperidine ring is synthesized through a series of nucleophilic substitution and cyclization reactions.
Attachment of the cyclopropyl group: : The cyclopropyl group is introduced via a cyclopropanation reaction, often involving reagents like diazo compounds and metal catalysts.
Addition of the amino-acetyl group: : This step involves the acylation of the piperidine ring with an amino-acyl chloride or anhydride under basic conditions.
Introduction of the tert-butyl ester: : Finally, the carboxylic acid functionality is esterified using tert-butanol and a strong acid catalyst.
Industrial Production Methods:
In an industrial setting, the production of this compound is typically carried out in large batch reactors. The use of automated systems for reagent addition and temperature control ensures high yields and consistent quality. Common reagents include organic solvents like dichloromethane, reagents such as diazo compounds, and catalysts like rhodium or copper complexes.
Chemical Reactions Analysis
Types of Reactions:
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: : Involving reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid, this compound can be oxidized to form corresponding N-oxides or epoxides.
Reduction: : Reduction reactions using lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound.
Substitution: : Halogenation or nitration reactions can introduce halogen or nitro groups, respectively.
Common Reagents and Conditions:
Oxidation: : m-Chloroperoxybenzoic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents like thionyl chloride or halogens, nitration agents like nitric acid.
Major Products Formed:
Oxidation: : N-oxides, epoxides.
Reduction: : Reduced amines, alcohols.
Substitution: : Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Chemistry:
In organic synthesis, [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester serves as a building block for the synthesis of more complex molecules. Its ability to undergo diverse reactions makes it valuable for creating various derivatives.
Biology:
In biological research, this compound is used to study the interaction of piperidine-containing molecules with biological targets. It can also act as a precursor for the synthesis of biologically active compounds.
Medicine:
This compound shows potential in drug development due to its structural components that are similar to those found in various pharmacologically active agents. Research is ongoing to explore its use as a therapeutic agent.
Industry:
Industrially, the compound can be used in the development of new materials, such as polymers, or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and cyclopropyl group are often crucial for binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating target proteins, affecting downstream processes.
Comparison with Similar Compounds
**1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
**1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid ethyl ester
**1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid isopropyl ester
Highlighting Uniqueness:
Compared to these similar compounds, [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester may exhibit unique chemical reactivity and biological activity due to its specific structural arrangement. The tert-butyl ester moiety, for instance, can influence its solubility and stability, distinguishing it from compounds with different ester groups. This uniqueness often translates to distinct applications in scientific research and industrial processes.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(13-4-5-13)11-12-6-8-18(9-7-12)14(20)10-17/h12-13H,4-11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSFZLXDGGNRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)CN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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